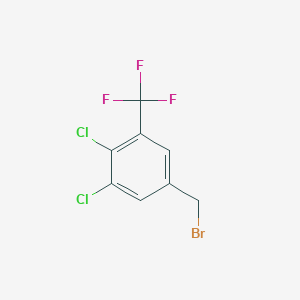

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H4BrCl2F3. It has a molecular weight of 307.92 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 307.92 .科学的研究の応用

Synthesis of New Thiourea Derivatives

Research has demonstrated the synthesis of acylthioureas using aryl-carbamothioyl)benzamides, where derivatives were tested for their anti-pathogenic activity, showing significant effects especially on Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings highlight the potential of using 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide derivatives for developing novel anti-microbial agents with antibiofilm properties (Carmen Limban et al., 2011).

Trifluoromethylation of Aryl and Heteroaryl Halides

Another study focused on the trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3. This process was remarkable for its high reactivity and selectivity, providing a broad variety of trifluoromethylated products. Such reactivity suggests the usefulness of this compound in facilitating complex fluorination reactions (A. Lishchynskyi et al., 2013).

Preparation of Polymers with Controlled Molecular Architecture

The compound has also been utilized in the novel convergent growth approach to topological macromolecules based on dendritic fragments, showcasing its utility in the preparation of polymers with controlled molecular architecture. This application demonstrates its role in advancing materials science by enabling the synthesis of complex macromolecular structures (C. Hawker & J. Fréchet, 1990).

Nucleophilic Trifluoromethylation Reactions

In ionic liquids, this compound facilitates nucleophilic trifluoromethylation reactions, indicating its potential in green chemistry applications. The use of ionic liquids as reaction media highlights an environmentally friendly approach to chemical synthesis, with the compound playing a key role in such processes (Jinwi Kim & J. Shreeve, 2004).

Corrosion Inhibition in Acid Media

Research into triazole Schiff bases as corrosion inhibitors has shown that derivatives of this compound could potentially improve the efficiency of corrosion inhibitors in acid media. This application is critical for extending the lifespan of metals in corrosive environments, thereby contributing to industrial maintenance and sustainability (Turuvekere K. Chaitra et al., 2015).

Safety and Hazards

This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include wearing protective gloves and eye protection, and in case of ingestion or inhalation, specific first aid measures should be taken .

将来の方向性

While specific future directions for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide are not mentioned in the available resources, compounds containing the trifluoromethyl group have been increasingly used in the development of new pharmaceuticals over the past 20 years . This suggests that this compound and similar compounds may continue to be of interest in drug discovery and development.

作用機序

Target of Action

It’s known that benzylic bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions suggest that the compound may interact with various biological targets, depending on the specific context.

Mode of Action

The mode of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is likely to involve the interaction of the benzylic bromide moiety with its targets. This interaction could involve nucleophilic substitution or free radical reactions at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific biological context and the nature of the target.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound . .

特性

IUPAC Name |

5-(bromomethyl)-1,2-dichloro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYHLYVDLXQFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2751526.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)

![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)

![3-{[(4-chlorophenyl)thio]methyl}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2751537.png)

![4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B2751542.png)

![1-(furan-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B2751543.png)